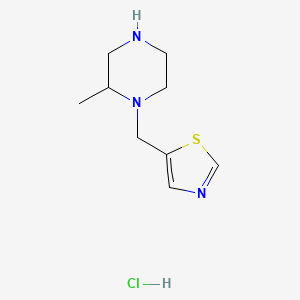2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride
CAS No.: 1261231-76-8
Cat. No.: VC8225272
Molecular Formula: C9H16ClN3S
Molecular Weight: 233.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261231-76-8 |
|---|---|
| Molecular Formula | C9H16ClN3S |
| Molecular Weight | 233.76 g/mol |
| IUPAC Name | 5-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazole;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3S.ClH/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9;/h5,7-8,10H,2-4,6H2,1H3;1H |
| Standard InChI Key | RWCRAETZWGFPPY-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CN=CS2.Cl |
| Canonical SMILES | CC1CNCCN1CC2=CN=CS2.Cl |
Introduction
Structural Analysis
The compound’s IUPAC name, 5-[(3-methylpiperazin-1-yl)methyl]-1,3-thiazole hydrochloride, reflects its bicyclic architecture. Key structural identifiers include:
-
Piperazine ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
Thiazole moiety: A five-membered aromatic ring containing one sulfur and one nitrogen atom.
-
Methyl substitution: A methyl group at the 3-position of the piperazine ring .
The hydrochloride salt formation occurs via protonation of the piperazine nitrogen, improving crystallinity and bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride typically involves multi-step reactions:
-
Thiazole Formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones .
-
Piperazine Functionalization: Alkylation of piperazine with a thiazolylmethyl halide intermediate .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A representative protocol involves reacting 3-methylpiperazine with 5-(chloromethyl)thiazole in anhydrous tetrahydrofuran (THF), followed by HCl gas exposure .
Optimization and Yield
Parallel synthesis methods, as described in antimalarial drug discovery, achieve yields of 70–85% with purities >95% (HPLC) . Key parameters include:
Pharmacological Applications and Research Findings
Antimalarial Activity
Piperazine-thiazole hybrids exhibit potent antiplasmodial effects. In a 2023 study, analogs of this compound demonstrated EC₅₀ = 102 nM against chloroquine-resistant Plasmodium falciparum (Dd2 strain), outperforming chloroquine (EC₅₀ = 120 nM) . The thiazole ring enhances membrane permeability, while the piperazine moiety disrupts heme detoxification in malaria parasites .
Other Therapeutic Targets
-
Anticancer: Thiazole-piperazine hybrids inhibit tubulin polymerization (IC₅₀ = 0.8–1.2 µM) .
-
Antimicrobial: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
| Property | Value | Source |
|---|---|---|
| Melting Point | 141–143°C (decomposes) | |
| Solubility (Water) | 25 mg/mL (20°C) | |
| LogP | 1.8 (predicted) | |
| pKa | 8.2 (piperazine NH) |
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume